![molecular formula C4H9O5P B14694453 [2-(Acetyloxy)ethyl]phosphonic acid CAS No. 32541-80-3](/img/structure/B14694453.png)
[2-(Acetyloxy)ethyl]phosphonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2-(Acetyloxy)ethyl]phosphonic acid: is an organophosphorus compound characterized by the presence of a phosphonic acid group and an acetyloxyethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [2-(Acetyloxy)ethyl]phosphonic acid can be achieved through several methods. One common approach involves the reaction of diethyl phosphite with ethylene oxide, followed by acetylation. The reaction conditions typically require a catalyst and controlled temperature to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound often involves large-scale reactions using similar synthetic routes. The process may include steps such as purification and crystallization to achieve high purity levels required for various applications.
Analyse Chemischer Reaktionen
Types of Reactions: [2-(Acetyloxy)ethyl]phosphonic acid undergoes several types of chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding phosphonic acid and acetic acid.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetyloxy group is replaced by other nucleophiles.
Oxidation and Reduction: Although less common, the compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis may involve sodium hydroxide.
Substitution: Common nucleophiles include amines and alcohols, with reactions often conducted in the presence of a base or catalyst.
Major Products:
Hydrolysis: Produces phosphonic acid and acetic acid.
Substitution: Yields various substituted phosphonic acid derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, [2-(Acetyloxy)ethyl]phosphonic acid is used as a building block for the synthesis of more complex organophosphorus compounds. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.
Medicine: In medicine, this compound derivatives are explored for their potential as antiviral and anticancer agents. Their ability to interact with biological targets makes them promising candidates for drug development.
Industry: Industrially, the compound is used in the production of flame retardants, plasticizers, and other specialty chemicals. Its unique properties make it valuable in the formulation of various products.
Wirkmechanismus
The mechanism of action of [2-(Acetyloxy)ethyl]phosphonic acid involves its interaction with specific molecular targets. In biological systems, the compound can inhibit enzymes that process phosphonates, thereby affecting metabolic pathways. The acetyloxy group may also play a role in modulating the compound’s reactivity and binding affinity.
Vergleich Mit ähnlichen Verbindungen
[2-(Diethoxyphosphoryl)ethyl acetate]: Similar in structure but with diethoxy groups instead of acetyloxy.
[2-(Acetyloxy)ethyl]phosphonic acid dimethyl ester: A dimethyl ester variant with different solubility and reactivity properties.
Uniqueness: this compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
32541-80-3 |
|---|---|
Molekularformel |
C4H9O5P |
Molekulargewicht |
168.08 g/mol |
IUPAC-Name |
2-acetyloxyethylphosphonic acid |
InChI |
InChI=1S/C4H9O5P/c1-4(5)9-2-3-10(6,7)8/h2-3H2,1H3,(H2,6,7,8) |
InChI-Schlüssel |
YROIHKKJDMNYRB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OCCP(=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3H-[1]Benzopyrano[4,3-c]isoxazole, 1,3a,4,9b-tetrahydro-, cis-](/img/structure/B14694389.png)
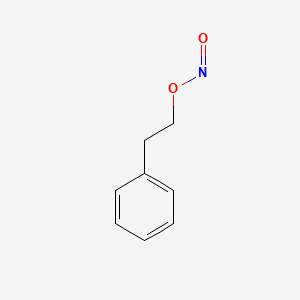
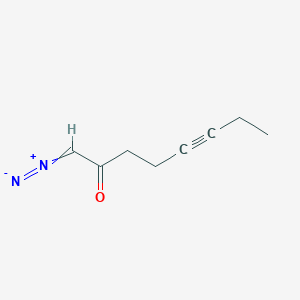



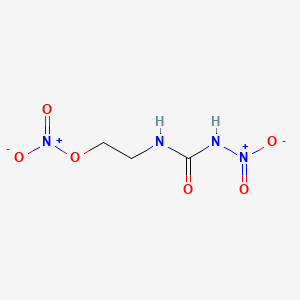
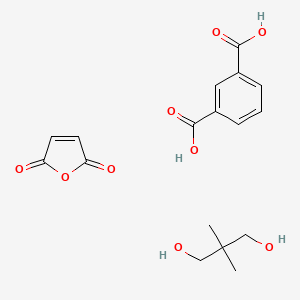

![3-[(E)-Benzylideneamino]propanenitrile](/img/structure/B14694433.png)
![[3-(methoxymethylcarbamoyloxy)-2,4-dimethylpentyl] N-(methoxymethyl)carbamate](/img/structure/B14694443.png)
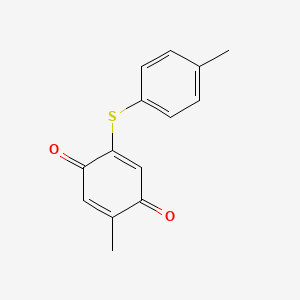
![1,5-Di-tert-butyl-7-oxabicyclo[4.1.0]hept-4-ene-2,3-dione](/img/structure/B14694459.png)
